1-Octyn-3-ol, 3,6-dimethyl-

Description

Contextualization within Alkynyl Alcohol Chemistry

Alkynyl alcohols, or alkynols, are a class of organic compounds characterized by the presence of both alkyne and alcohol functional groups. This dual functionality allows them to participate in a wide array of chemical transformations, making them valuable building blocks in synthesis. The reactivity of the hydroxyl group is typical of alcohols, while the alkyne moiety can undergo reactions such as additions, cycloadditions, and coupling reactions.

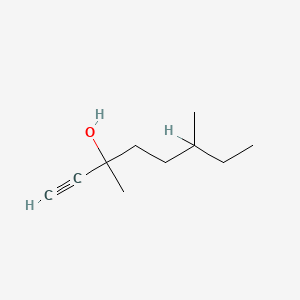

1-Octyn-3-ol (B1346985), 3,6-dimethyl- is specifically a tertiary propargylic alcohol. Its key structural features include:

A terminal alkyne (C≡CH), which provides a reactive site for metal-catalyzed couplings and an acidic proton that can be removed for alkynide formation.

A tertiary alcohol at the C-3 position. The tertiary nature of this alcohol influences its reactivity, for instance, making it resistant to oxidation under typical conditions.

Methyl groups at positions C-3 and C-6. These alkyl substituents increase the molecule's steric bulk and lipophilicity, which in turn affects its physical properties, such as odor characteristics and solubility, as well as the stereochemical outcome of its reactions.

The strategic placement of these groups defines the compound's specific utility and distinguishes it from simpler linear alkynols like 1-octyn-3-ol.

Research Significance in Advanced Chemical Synthesis

The primary research significance of 1-Octyn-3-ol, 3,6-dimethyl- lies in its application within the fragrance industry. It serves both as a fragrance component itself and, more importantly, as a key intermediate in the synthesis of other valuable aroma chemicals. google.com

Patented research highlights that 1-Octyn-3-ol, 3,6-dimethyl- and its esters possess unique and desirable scents, described as being predominantly floral, woody, herbaceous, and fruity. google.com This makes the compound a direct contributor to the palette of synthetic fragrances.

A more significant application is its role as a precursor to 3,6-dimethyl-octan-3-ol, a widely used fragrance in soaps and detergents known for its fresh, lavender-like aroma. google.comperfumerflavorist.com The synthesis provides an advantageous pathway to this sought-after saturated alcohol. The process involves the catalytic hydrogenation of 1-Octyn-3-ol, 3,6-dimethyl-. In a documented procedure, the hydrogenation of 154 grams of 1-Octyn-3-ol, 3,6-dimethyl- is carried out using a 0.5% palladium-alumina catalyst under hydrogen pressure to yield the target 3,6-dimethyl-octan-3-ol. google.com This transformation from an unsaturated alkynol to a saturated alcohol is a classic and efficient step in fine chemical manufacturing, underscoring the compound's value as a synthetic intermediate. google.com

The synthesis of 1-Octyn-3-ol, 3,6-dimethyl- itself can be achieved through the reaction of a ketone with an ethynyl-magnesium halide, a standard method for creating propargylic alcohols. google.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

81708-87-4 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

3,6-dimethyloct-1-yn-3-ol |

InChI |

InChI=1S/C10H18O/c1-5-9(3)7-8-10(4,11)6-2/h2,9,11H,5,7-8H2,1,3-4H3 |

InChI Key |

RCNQUZFTDSPUSO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CCC(C)(C#C)O |

Origin of Product |

United States |

Structural Features and Stereochemical Aspects of 1 Octyn 3 Ol, 3,6 Dimethyl

Molecular Architecture and Functional Group Characterization

The molecular structure of 1-Octyn-3-ol (B1346985), 3,6-dimethyl- is defined by an eight-carbon chain that incorporates both alkyne and alcohol functional groups. Its molecular formula is C₁₀H₁₈O, and it has a molecular weight of approximately 154.25 g/mol . vulcanchem.com

The primary functional groups that dictate its chemical character are:

A Terminal Alkyne: A carbon-carbon triple bond (C≡C) is located at the C1 position, rendering the first two carbons of the chain (C1 and C2) sp-hybridized and imparting a linear, rigid geometry to this portion of the molecule. vulcanchem.com

A Tertiary Alcohol: A hydroxyl (-OH) group is attached to the C3 carbon. Since the C3 carbon is also bonded to three other carbon atoms (C2, C4, and a methyl group), this constitutes a tertiary alcohol.

The combination of a hydrophilic alcohol group and a largely nonpolar hydrocarbon backbone gives the molecule its specific physicochemical properties. The methyl groups are located at positions C3 and C6.

Table 1: Physicochemical Properties of 1-Octyn-3-ol, 3,6-dimethyl-

| Property | Value |

|---|---|

| CAS Number | 81708-87-4 vulcanchem.comepa.gov |

| Molecular Formula | C₁₀H₁₈O vulcanchem.com |

| Molecular Weight | 154.25 g/mol vulcanchem.com |

| IUPAC Name | 3,6-dimethyloct-1-yn-3-ol epa.gov |

Analysis of Chiral Centers and Stereoisomerism

Chirality is a key feature of 1-Octyn-3-ol, 3,6-dimethyl-, arising from the presence of two stereogenic centers. A chiral center is a carbon atom bonded to four different substituent groups. utexas.edulibretexts.org

The chiral centers in this molecule are:

Carbon-3 (C3): This carbon is bonded to four distinct groups: a hydroxyl group (-OH), an ethynyl (B1212043) group (-C≡CH), a methyl group (-CH₃), and a (3-methylpentyl) group (-CH₂CH₂CH(CH₃)CH₂CH₃).

Carbon-6 (C6): This carbon is attached to four different substituents: a hydrogen atom (-H), a methyl group (-CH₃), an ethyl group (-CH₂CH₃), and a (3-hydroxy-3-methylpent-4-yn-1-yl) group (-CH₂CH₂C(OH)(CH₃)C≡CH).

With two distinct chiral centers (n=2), the molecule can exist as a maximum of 2ⁿ, or four, possible stereoisomers. utexas.edu These stereoisomers consist of two pairs of enantiomers. The relationship between stereoisomers that are not mirror images of each other is described as diastereomeric. utexas.edu

Table 2: Possible Stereoisomers of 3,6-dimethyloct-1-yn-3-ol

| Configuration at C3 | Configuration at C6 | Stereochemical Relationship |

|---|---|---|

| R | R | Enantiomer of (3S, 6S) |

| S | S | Enantiomer of (3R, 6R) |

| R | S | Enantiomer of (3S, 6R); Diastereomer of (3R,6R) & (3S,6S) |

The specific spatial arrangement of the atoms, or absolute configuration, at each chiral center is designated as either R or S based on the Cahn-Ingold-Prelog priority rules. The separation of these stereoisomers, particularly diastereomers, can often be achieved using chromatographic techniques like High-Performance Liquid Chromatography (HPLC). mdpi.comresearchgate.net

Conformational Dynamics and Energy Minima

Rigid Alkyne Unit: The terminal alkyne group (C1≡C2) imposes a linear and rigid geometry on that end of the molecule.

Rotational Flexibility: The single bonds (C-C) that form the backbone of the remainder of the molecule (from C3 to C8) allow for free rotation. This rotation gives rise to numerous possible conformations, or conformers.

The molecule's preferred conformations, corresponding to energy minima, are determined by steric and electronic interactions. The bulky methyl groups at C3 and C6, along with the hydroxyl group at C3, create significant steric hindrance. vulcanchem.com This steric strain influences the molecule to adopt staggered conformations around the single bonds to minimize repulsive interactions between these groups. Computational modeling and X-ray crystallography are powerful tools used to determine the most stable, low-energy conformations of such molecules. vulcanchem.com For related, simpler structures like 1-octyn-3-ol, the acetylene (B1199291) group has been shown to be an effective element in achieving separation via HPLC, which implies that its rigid structure significantly influences molecular interactions. mdpi.com

Synthetic Pathways and Methodological Advancements for 1 Octyn 3 Ol, 3,6 Dimethyl

Strategies for Carbon-Carbon Bond Formation

The fundamental approach to constructing the carbon skeleton of 1-octyn-3-ol (B1346985), 3,6-dimethyl- involves the formation of a new carbon-carbon bond between an acetylenic unit and a ketone precursor. This is typically achieved through the nucleophilic addition of an ethynyl (B1212043) anion equivalent to a suitable ketone.

Alkyne Terminal Functionalization Routes

The introduction of the terminal alkyne moiety is a critical step in the synthesis of 1-octyn-3-ol, 3,6-dimethyl-. A common and effective method is the alkynylation of a ketone. This involves the reaction of a metal acetylide with a ketone. For the synthesis of 1-octyn-3-ol, 3,6-dimethyl-, the logical precursor ketone would be 4-methyl-2-hexanone. rsc.orgorgsyn.orgmdpi.comchalmers.senih.gov

The acetylide can be generated from acetylene (B1199291) gas by reaction with a strong base, such as a Grignard reagent like methylmagnesium bromide, or an organolithium reagent. researchgate.netresearchgate.net The resulting metal acetylide then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone.

A documented approach for the synthesis of related 3,6-dimethyl-oct-1-in-3-ols involves the use of ethynylmagnesium chloride in an ethereal solvent like tetrahydrofuran (B95107) (THF). Current time information in Bangalore, IN.ccspublishing.org.cn This Grignard reagent provides the ethynyl group that adds to the ketone.

Methyl Group Introduction Methodologies (e.g., via Grignard or related reactions)

The structure of 1-octyn-3-ol, 3,6-dimethyl- features two methyl groups, one at the 3-position and another at the 6-position. The methyl group at the 3-position, along with the rest of the carbon chain, is part of the ketone precursor. The synthesis of this precursor, 5-methyl-heptan-2-one, can be achieved through the condensation of 2-methyl-butanal with acetone. ccspublishing.org.cn

The addition of the ethynyl group to the ketone precursor, 5-methyl-heptan-2-one, is a key carbon-carbon bond-forming step. A well-established method for this transformation is the use of a Grignard reagent, specifically ethynylmagnesium chloride. Current time information in Bangalore, IN.ccspublishing.org.cn This reaction is typically carried out in an aprotic ethereal solvent, such as tetrahydrofuran (THF), at controlled temperatures. Current time information in Bangalore, IN.ccspublishing.org.cnacs.org The Grignard reagent, being a potent nucleophile, readily adds to the carbonyl group of the ketone to form the desired tertiary propargylic alcohol after an aqueous workup. nih.govillinois.edu

A specific example from patent literature describes the addition of 5-methyl-3-hepten-2-one (B13618886) to a 1.1 molar solution of ethynylmagnesium chloride in THF at 10 °C, resulting in the formation of 3,6-dimethyl-4-octen-1-yn-3-ol with a yield of 83%. Current time information in Bangalore, IN. A similar reaction with 3,6-dimethyl-oct-1-in-3-ol and a palladium-alumina catalyst under hydrogen pressure yields the saturated analogue, highlighting the reactivity of the alkyne and the stability of the tertiary alcohol. Current time information in Bangalore, IN.

| Reactant 1 | Reactant 2 | Solvent | Temperature | Product | Yield | Reference |

| 5-Methyl-3-hepten-2-one | Ethynylmagnesium chloride | THF | 10 °C | 3,6-Dimethyl-4-octen-1-yn-3-ol | 83% | Current time information in Bangalore, IN. |

Asymmetric Synthesis and Chiral Induction

The carbon atom at the 3-position of 1-octyn-3-ol, 3,6-dimethyl- is a stereocenter. Consequently, the synthesis of this compound from an achiral ketone will result in a racemic mixture of (R)- and (S)-enantiomers. The development of asymmetric methods to control the stereochemical outcome of the alkynylation reaction is a significant area of research. acs.org

Enantioselective Reduction Techniques

While direct enantioselective alkynylation of a prochiral ketone is a primary strategy, an alternative approach involves the asymmetric reduction of a corresponding alkynyl ketone. Although not specifically documented for 3,6-dimethyl-1-octyn-3-one, methods for the enantioselective reduction of other alkynyl ketones are well-established and could be applied. researchgate.netacs.org

For instance, the use of chiral reducing agents, such as those derived from chiral auxiliaries like (-)-ephedrine or chiral BINOL derivatives, can facilitate the stereoselective reduction of a ketone to a specific enantiomer of the alcohol. illinois.edu Enzymatic reductions using alcohol dehydrogenases also offer a powerful tool for accessing enantiopure propargylic alcohols. acs.org

A well-documented procedure for the synthesis of (R)-(+)-1-octyn-3-ol involves the asymmetric reduction of 1-octyn-3-one (B3050644) using B-3-pinanyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane®), derived from (+)-α-pinene. orgsyn.orgresearchgate.net This method provides the alcohol in high enantiomeric excess. A similar strategy could potentially be adapted for the synthesis of enantiomerically enriched 3,6-dimethyl-1-octyn-3-ol.

Diastereoselective Transformation Strategies

When the ketone precursor already contains a stereocenter, as in the case of (R)- or (S)-4-methyl-2-hexanone, the addition of an acetylide can lead to the formation of diastereomers. The stereochemical outcome of such reactions can often be predicted and controlled by established models of acyclic stereocontrol, such as the Felkin-Anh model. mdpi.com

This model predicts that the nucleophile will preferentially attack the carbonyl carbon from the face opposite to the largest substituent. In the context of synthesizing 1-octyn-3-ol, 3,6-dimethyl- from a chiral precursor, the existing stereocenter at the 6-position would influence the stereochemistry of the newly formed stereocenter at the 3-position.

Furthermore, the use of chiral ligands or additives in the reaction can enhance the diastereoselectivity of the acetylide addition. For example, the addition of lithium acetylides to ketones in the presence of chiral ligands like sparteine (B1682161) or BINOL derivatives has been shown to proceed with high diastereoselectivity. nih.gov

Protecting Group Chemistry in Targeted Synthesis

In more complex syntheses, or when other reactive functional groups are present in the molecule, it may be necessary to protect the terminal alkyne or the hydroxyl group of 1-octyn-3-ol, 3,6-dimethyl-. cureffi.orgsioc-journal.cn

The acidic proton of the terminal alkyne can interfere with certain reactions, particularly those involving strong bases or organometallic reagents. ccspublishing.org.cnlibretexts.org A common strategy is to protect the alkyne as a silyl (B83357) ether, for example, by reacting it with a silyl halide such as trimethylsilyl (B98337) chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl). cureffi.org These protecting groups are generally stable to a range of reaction conditions and can be selectively removed using fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF). cureffi.orglibretexts.org

Development of Novel Synthetic Routes

The synthesis of tertiary propargylic alcohols, such as 1-octyn-3-ol, 3,6-dimethyl-, is a cornerstone of organic synthesis, providing critical intermediates for various industries. The development of synthetic pathways has evolved from classical organometallic additions to sophisticated catalytic methods, aiming for higher efficiency, selectivity, and sustainability.

A well-established and industrially significant method for preparing 1-octyn-3-ol, 3,6-dimethyl- involves the ethynylation of a ketone using a Grignard-type reaction. Specifically, the reaction of 6-methyl-2-heptanone with an acetylide, such as ethynylmagnesium chloride, provides a direct route to the target molecule. This process is typically conducted in an ethereal solvent like tetrahydrofuran (THF). The reaction involves the nucleophilic attack of the acetylide anion on the electrophilic carbonyl carbon of the ketone, followed by an aqueous workup to protonate the resulting alkoxide and yield the tertiary alcohol.

A specific example of this Grignard-type reaction involves adding 6-methyl-2-heptanone to a solution of ethynylmagnesium chloride in THF at a controlled temperature. researchgate.net The mixture is stirred to allow the reaction to proceed to completion before being quenched and worked up to isolate the final product. researchgate.net This method has proven to be effective, achieving high yields. researchgate.net

| Reactant 1 | Reactant 2 | Solvent | Temperature | Yield | Reference |

| 6-Methyl-2-heptanone | Ethynylmagnesium chloride | Tetrahydrofuran (THF) | 10 °C | 83% | researchgate.net |

Beyond this classical approach, the field of organic synthesis has seen significant methodological advancements for the preparation of propargylic alcohols. These novel routes often focus on the use of catalysts to improve selectivity and reaction conditions. While not yet documented specifically for 1-octyn-3-ol, 3,6-dimethyl-, these advanced methods represent the forefront of synthetic chemistry for this class of compounds.

Modern developments include catalytic asymmetric alkynylation of carbonyl compounds. These methods employ chiral catalysts to produce enantiomerically enriched propargylic alcohols, which are crucial for the synthesis of pharmaceuticals and other biologically active molecules. organic-chemistry.orgorgsyn.org Catalytic systems based on zinc, indium, and other metals, combined with chiral ligands like N-methylephedrine or BINOL, have been developed for the asymmetric addition of terminal alkynes to aldehydes and ketones. organic-chemistry.org

Another area of advancement is the development of one-pot syntheses, which improve process efficiency by reducing the number of intermediate purification steps. For instance, novel one-pot procedures have been developed to synthesize propargyl alcohol derivatives from allyl alcohols. scispace.com These transformations involve a sequence of reactions, such as bromination and double dehydrobromination, carried out in a single reaction vessel. scispace.com

Furthermore, transition metal-catalyzed reactions are continually being refined. Catalysts based on ruthenium, copper, and palladium are used for various transformations, including the coupling of alkynes with carbonyl compounds under mild conditions. mdpi.commdpi.com These catalytic methods often offer greater functional group tolerance compared to traditional organometallic reagents. mdpi.com The ongoing research into these novel synthetic strategies holds the potential for more efficient and selective pathways to produce 1-octyn-3-ol, 3,6-dimethyl- and related propargylic alcohols.

Reactivity Profiles and Reaction Mechanism Studies of 1 Octyn 3 Ol, 3,6 Dimethyl

Reactivity of the Alkynyl Moiety

The carbon-carbon triple bond in 1-Octyn-3-ol (B1346985), 3,6-dimethyl- is a region of high electron density, making it susceptible to a variety of addition and cycloaddition reactions.

Cycloaddition Chemistry

The terminal alkyne functionality of 1-Octyn-3-ol, 3,6-dimethyl- can participate in various cycloaddition reactions, most notably the [3+2] cycloaddition with azides, often referred to as the Huisgen 1,3-dipolar cycloaddition. wikipedia.org This reaction is a cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless, which emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts. youtube.com The reaction between an azide (B81097) and a terminal alkyne, such as the one in 1-Octyn-3-ol, 3,6-dimethyl-, leads to the formation of a stable 1,2,3-triazole ring. wikipedia.org

The reaction can proceed under thermal conditions, but it is often accelerated by a copper(I) catalyst. wikipedia.org The copper-catalyzed version (CuAAC) is highly regioselective, yielding the 1,4-disubstituted triazole isomer. beilstein-journals.org Ruthenium catalysts, on the other hand, can be used to obtain the 1,5-disubstituted isomer. wikipedia.org Given the steric hindrance around the hydroxyl group in 1-Octyn-3-ol, 3,6-dimethyl-, the accessibility of the alkyne for cycloaddition remains a key factor in its reactivity.

Table 1: Examples of [3+2] Cycloaddition Reactions with Alkynes

| Alkyne Reactant | Azide Reactant | Catalyst | Product |

| Terminal Alkyne | Organic Azide | Cu(I) | 1,4-disubstituted 1,2,3-triazole |

| Terminal Alkyne | Organic Azide | Ru | 1,5-disubstituted 1,2,3-triazole |

| Internal Alkyne | Organic Azide | Ru | Fully substituted 1,2,3-triazole |

This table presents generalized examples of Huisgen [3+2] cycloaddition reactions.

Nucleophilic Additions and Substitutions

While alkynes are generally considered to be electron-rich, they can undergo nucleophilic attack, particularly when activated by an adjacent functional group or under specific reaction conditions. For a terminal alkyne like that in 1-Octyn-3-ol, 3,6-dimethyl-, the acetylenic proton can be removed by a strong base to form a highly nucleophilic acetylide anion. This anion can then participate in nucleophilic substitution reactions with alkyl halides or addition reactions with carbonyl compounds.

However, direct nucleophilic addition across the triple bond is less common unless the alkyne is activated by an electron-withdrawing group. acs.org In the case of 1-Octyn-3-ol, 3,6-dimethyl-, the hydroxyl group is not electron-withdrawing, so such reactions are not expected to be facile without prior modification or specific catalysis. Gold-catalyzed reactions of propargyl alcohols with aryl nucleophiles have been shown to proceed via nucleophilic attack on the alkyne, leading to various substituted allenes and indenes, demonstrating the potential for such reactivity under catalytic conditions. nih.gov

Hydrogenation and Reduction Pathways

The triple bond of 1-Octyn-3-ol, 3,6-dimethyl- can be fully or partially reduced through hydrogenation. Complete hydrogenation to the corresponding alkane, 3,6-dimethyloctan-3-ol, can be achieved using catalysts such as platinum, palladium, or nickel in the presence of hydrogen gas.

Selective partial hydrogenation to the corresponding alkene, 3,6-dimethyl-1-octen-3-ol, requires more specialized catalysts. The use of Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline) typically results in the syn-addition of hydrogen, yielding the (Z)-alkene. researchgate.net In contrast, reduction with sodium in liquid ammonia (a dissolving metal reduction) leads to the anti-addition of hydrogen, forming the (E)-alkene.

The reduction of the alkyne can also be achieved using hydride-donating reagents. However, common reducing agents like sodium borohydride (NaBH₄) are generally not strong enough to reduce isolated alkynes. youtube.commasterorganicchemistry.com More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would be required, though these may also react with the hydroxyl group.

Table 2: Common Reagents for Alkyne Hydrogenation and Reduction

| Reagent | Product Stereochemistry | Level of Reduction |

| H₂, Pd/C, PtO₂, or Raney Ni | N/A (alkane) | Full |

| H₂, Lindlar's catalyst | cis (Z)-alkene | Partial |

| Na, liquid NH₃ | trans (E)-alkene | Partial |

| LiAlH₄ | Can achieve partial or full reduction | Partial to Full |

This table provides a summary of common conditions for the reduction of alkynes.

Reactivity of the Hydroxyl Group

The tertiary hydroxyl group in 1-Octyn-3-ol, 3,6-dimethyl- is a key site for derivatization reactions and is also a factor in the compound's resistance to certain types of oxidation.

Derivatization Reactions (e.g., Esterification, Etherification)

The hydroxyl group can be converted into an ester through reaction with a carboxylic acid or its derivative, such as an acid chloride or anhydride, typically in the presence of an acid or base catalyst. The steric hindrance of the tertiary alcohol in 1-Octyn-3-ol, 3,6-dimethyl- may slow the rate of esterification compared to primary or secondary alcohols.

Etherification of the tertiary hydroxyl group can be achieved through the Williamson ether synthesis. wikipedia.org This method involves deprotonating the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. youtube.comlibretexts.org This alkoxide then acts as a nucleophile and displaces a halide from a primary alkyl halide in an SN2 reaction. wikipedia.orglibretexts.org Due to the steric bulk around the tertiary alkoxide, elimination reactions of the alkyl halide can be a competing side reaction, especially with secondary or tertiary alkyl halides. masterorganicchemistry.com

Advanced Spectroscopic Characterization and Analytical Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination in organic chemistry. For a chiral molecule like 3,6-dimethyl-1-octyn-3-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a detailed map of the atomic connectivity and spatial relationships within the molecule.

¹H and ¹³C NMR Chemical Shift Analysis

Expected ¹H NMR Chemical Shifts: The proton spectrum is anticipated to show distinct signals for the acetylenic proton, the protons on the carbon bearing the hydroxyl group, the methylene (B1212753) and methine protons of the octyn backbone, and the methyl protons. The acetylenic proton (H-1) is expected to appear as a singlet in the range of δ 2.0-3.0 ppm. The protons of the methyl groups will likely appear as doublets or singlets in the upfield region (δ 0.8-1.5 ppm), with their exact multiplicity depending on the neighboring protons. The hydroxyl proton will present as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

Expected ¹³C NMR Chemical Shifts: The carbon spectrum will feature characteristic signals for the sp-hybridized carbons of the alkyne group (C-1 and C-2), typically in the range of δ 65-90 ppm. The carbon atom attached to the hydroxyl group (C-3) will be deshielded and is expected to resonate between δ 60-80 ppm. The remaining aliphatic carbons will appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3,6-dimethyl-1-octyn-3-ol

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-1 | 2.0 - 3.0 (s) | 70 - 80 |

| C-2 | - | 80 - 90 |

| C-3 | - | 65 - 75 |

| H-4 | 1.4 - 1.8 (m) | 40 - 50 |

| H-5 | 1.2 - 1.6 (m) | 25 - 35 |

| H-6 | 1.5 - 2.0 (m) | 30 - 40 |

| H-7 | 1.1 - 1.4 (m) | 20 - 30 |

| H-8 | 0.8 - 1.0 (t) | 10 - 15 |

| 3-CH₃ | 1.2 - 1.5 (s) | 25 - 35 |

| 6-CH₃ | 0.8 - 1.0 (d) | 15 - 25 |

Note: s = singlet, d = doublet, t = triplet, m = multiplet, br s = broad singlet. These are estimated values and may vary in different deuterated solvents.

Two-Dimensional NMR Correlation Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the predicted ¹H and ¹³C signals and to confirm the bonding framework of 3,6-dimethyl-1-octyn-3-ol, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. For 3,6-dimethyl-1-octyn-3-ol, COSY would show correlations between adjacent protons, for instance, between the protons on C-4 and C-5, and between the methine proton at C-6 and the protons of the adjacent methylene and methyl groups. This allows for the tracing of the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each peak in the HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, enabling unambiguous assignment of the carbon signals based on the more easily interpreted proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for piecing together the molecular structure by connecting fragments. For example, it would show a correlation between the acetylenic proton (H-1) and the carbons C-2 and C-3, and between the methyl protons at the 3- and 6-positions and their neighboring carbons.

Table 2: Expected 2D NMR Correlations for 3,6-dimethyl-1-octyn-3-ol

| Technique | Expected Key Correlations |

|---|---|

| COSY | H-4 with H-5; H-5 with H-6; H-6 with H-7 and 6-CH₃; H-7 with H-8 |

| HSQC | H-1 with C-1; H-4 with C-4; H-5 with C-5; H-6 with C-6; H-7 with C-7; H-8 with C-8; 3-CH₃ with C of 3-CH₃; 6-CH₃ with C of 6-CH₃ |

| HMBC | H-1 with C-2, C-3; 3-CH₃ protons with C-2, C-3, C-4; 6-CH₃ protons with C-5, C-6, C-7 |

Determination of Absolute Configuration using Chiral Auxiliaries (e.g., MαNP method)

As 3,6-dimethyl-1-octyn-3-ol is a chiral molecule, determining its absolute configuration (R or S) is critical. The MαNP (manganese α-naphthyl glycinate) method is a powerful NMR-based technique for this purpose. This method involves the in-situ formation of a diastereomeric complex between the chiral alcohol and a chiral manganese-based auxiliary. The differing spatial arrangements of the two diastereomers result in distinct chemical shift differences in their ¹H NMR spectra, particularly for protons near the chiral center. By analyzing these induced chemical shift differences (Δδ values), the absolute configuration of the alcohol can be determined. While no specific application of the MαNP method to 3,6-dimethyl-1-octyn-3-ol has been reported, this technique represents a viable approach for establishing its stereochemistry.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 3,6-dimethyl-1-octyn-3-ol is expected to exhibit characteristic absorption bands corresponding to its alcohol and alkyne moieties.

Table 3: Predicted Characteristic IR Absorption Bands for 3,6-dimethyl-1-octyn-3-ol

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol | O-H stretch | 3200 - 3600 | Strong, Broad |

| Alkyne | ≡C-H stretch | 3250 - 3350 | Strong, Sharp |

| Alkyne | C≡C stretch | 2100 - 2260 | Weak to Medium |

| Alkane | C-H stretch | 2850 - 3000 | Medium to Strong |

The broad O-H stretching band is a hallmark of the hydroxyl group. The sharp, strong absorption around 3300 cm⁻¹ is characteristic of the terminal alkyne C-H bond, while the C≡C triple bond stretch will appear as a weaker band in the 2100-2260 cm⁻¹ region.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in its structural elucidation. For 3,6-dimethyl-1-octyn-3-ol (C₁₀H₁₈O, Molecular Weight: 154.25 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 154, although it may be weak.

The fragmentation of the molecular ion is anticipated to proceed through characteristic pathways for alcohols and aliphatic compounds. Common fragmentation would involve the loss of small neutral molecules or radicals.

Table 4: Expected Key Fragment Ions in the Mass Spectrum of 3,6-dimethyl-1-octyn-3-ol

| m/z | Proposed Fragment |

|---|---|

| 139 | [M - CH₃]⁺ |

| 125 | [M - C₂H₅]⁺ |

| 111 | [M - C₃H₇]⁺ |

| 97 | [M - C₄H₉]⁺ |

| 83 | [M - C₅H₁₁]⁺ |

| 55 | [C₄H₇]⁺ |

Alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom) is a common fragmentation pathway for alcohols. The loss of an ethyl group (m/z 125) or a pentyl group would be expected. Dehydration (loss of H₂O) from the molecular ion could also occur, leading to a peak at m/z 136.

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for the separation of 3,6-dimethyl-1-octyn-3-ol from reaction mixtures or natural sources and for its quantification. Given its volatility and thermal stability, Gas Chromatography (GC) is a suitable technique. For the separation of its enantiomers, a chiral stationary phase would be required in the GC column.

High-Performance Liquid Chromatography (HPLC) is another powerful tool, particularly for the analysis of less volatile derivatives or for preparative-scale separations. Chiral HPLC, employing a column with a chiral stationary phase, would be the method of choice for resolving and quantifying the individual enantiomers of 3,6-dimethyl-1-octyn-3-ol. The choice of mobile phase would depend on the specific column used but would typically consist of a mixture of alkanes (like hexane) and an alcohol modifier (like isopropanol). Detection could be achieved using a refractive index detector (RID) or, after derivatization with a chromophore, a UV detector.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer/Diastereomer Resolution

The resolution of enantiomers and diastereomers of chiral molecules is a critical step in their characterization and is often achieved using chiral HPLC. For propargyl alcohols and their derivatives, polysaccharide-based chiral stationary phases (CSPs) are commonly employed. The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector of the CSP, leading to different retention times for the different stereoisomers.

While no specific studies on the chiral HPLC resolution of 1-Octyn-3-ol (B1346985), 3,6-dimethyl- are available, research on the related compound, 1-octyn-3-ol, demonstrates the feasibility of this approach after derivatization. For instance, the diastereomeric esters of 1-octyn-3-ol have been successfully separated using normal-phase HPLC on a silica (B1680970) gel column. This indicates that a similar derivatization strategy followed by chiral HPLC could potentially be applied to resolve the stereoisomers of 1-Octyn-3-ol, 3,6-dimethyl-.

Illustrative HPLC Parameters for a Related Compound (1-octyn-3-ol derivative):

| Parameter | Value |

|---|---|

| Stationary Phase | Silica Gel |

| Mobile Phase | Not Specified |

| Detection | Not Specified |

| Sample | MαNP esters of 1-octyn-3-ol |

This data is based on the separation of a derivative of 1-octyn-3-ol and is for illustrative purposes only.

Gas Chromatography (GC) for Purity and Isomer Analysis

Gas chromatography is a powerful technique for assessing the purity and analyzing the isomeric composition of volatile compounds like acetylenic alcohols. Typically, a capillary column with a suitable stationary phase is used to separate the target compound from impurities and its isomers based on differences in their boiling points and interactions with the stationary phase. A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity towards organic compounds, while a Mass Spectrometer (MS) can be used for identification based on the mass-to-charge ratio of the fragmented ions.

Although specific GC methods for 1-Octyn-3-ol, 3,6-dimethyl- are not documented, data for the related compound 3,7-dimethyl-6-octen-1-yn-3-ol is available from the National Institute of Standards and Technology (NIST) database. This data provides an example of the types of columns and conditions that might be suitable for the analysis of such compounds.

Illustrative GC Parameters for a Related Compound (3,7-dimethyl-6-octen-1-yn-3-ol):

| Parameter | Value |

|---|---|

| Column Type | Capillary |

| Stationary Phase | SE-30 |

| Temperature | 100 °C (Isothermal) |

| Detector | Not Specified |

| Kovats Retention Index (I) | 1068 |

This data is from the NIST database for a related compound and serves as a potential starting point for method development for 1-Octyn-3-ol, 3,6-dimethyl-.

X-ray Crystallography for Solid-State Structure Determination (if applicable to derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. For a chiral compound, this technique can be used to establish its absolute configuration. While 1-Octyn-3-ol, 3,6-dimethyl- is a liquid at room temperature, it is possible to determine its solid-state structure through the formation of a suitable crystalline derivative. This often involves reacting the alcohol with a chiral or achiral reagent to produce a solid product.

There are no published reports on the X-ray crystallographic analysis of 1-Octyn-3-ol, 3,6-dimethyl- or its derivatives. The successful application of this technique would be contingent on the ability to synthesize a suitable crystalline derivative that diffracts X-rays in a well-ordered manner.

Theoretical and Computational Investigations of 1 Octyn 3 Ol, 3,6 Dimethyl

Molecular Dynamics Simulations and Conformational Searching

While DFT calculations provide a static picture of the molecule at its energy minimum, 1-Octyn-3-ol (B1346985), 3,6-dimethyl- is a flexible molecule that exists as an ensemble of different spatial arrangements, or conformers. Molecular Dynamics (MD) simulations and conformational searching algorithms are used to explore this conformational landscape.

Conformational searching involves systematically or stochastically rotating the single bonds in the molecule to generate a wide range of possible 3D structures. Each of these structures is then subjected to energy minimization to find stable conformers. The resulting conformers can be ranked by their relative energies, often calculated at a higher level of theory (like DFT), to determine their population according to a Boltzmann distribution at a given temperature.

MD simulations offer a more dynamic view. By solving Newton's equations of motion for the atoms in the molecule over time, MD can simulate the molecule's vibrational and rotational motions, as well as its conformational changes. nih.gov These simulations can be performed in a vacuum or, more realistically, with an explicit or implicit solvent model to understand how the molecular environment affects its behavior. For a molecule like 1-Octyn-3-ol, 3,6-dimethyl-, MD simulations could reveal preferred orientations of the hydroxyl group and the alkyl chain, which can influence its reactivity and interactions with other molecules.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for elucidating reaction mechanisms, providing detailed energy profiles for proposed reaction pathways. acs.org For 1-Octyn-3-ol, 3,6-dimethyl-, theoretical methods could be used to investigate a variety of reactions, such as its oxidation, reduction, or participation in metal-catalyzed processes like alkynylation. upi.edumdpi.com

By modeling the reactants, transition states, intermediates, and products along a reaction coordinate, DFT can be used to calculate the activation energies and reaction enthalpies. osi.lvresearchgate.net This allows chemists to assess the feasibility of a proposed mechanism and understand the factors that control the reaction's rate and selectivity. For example, in a catalyzed reaction, calculations can model the interaction of the alcohol with the catalyst, the formation of key intermediates, and the energy barrier for the rate-determining step. maxapress.com A computational study could explore how the methyl groups at the 3- and 6-positions influence the stereochemical outcome of a reaction by modeling the transition states leading to different stereoisomers. nih.gov

Applications of 1 Octyn 3 Ol, 3,6 Dimethyl in Contemporary Organic Synthesis and Materials Science

Building Block for Complex Molecule Construction

In organic chemistry, "building blocks" are functionalized molecules that serve as the foundational components for assembling more complex molecular architectures. sigmaaldrich.com These components are strategically chosen to introduce specific structural motifs or functionalities into a target molecule. The structure of 1-Octyn-3-ol (B1346985), 3,6-dimethyl-, which features a terminal alkyne, a tertiary alcohol, and two chiral centers, theoretically makes it a versatile building block. The alkyne can participate in a wide array of coupling reactions (e.g., Sonogashira, Click chemistry) and reductions, while the hydroxyl group allows for esterification, etherification, or substitution.

While specific examples utilizing 3,6-dimethyl-1-octyn-3-ol are not prominent in the literature, the general class of propargyl alcohols is fundamental in synthesis. For instance, the development of modular building blocks like TIDA boronates, which snap together to form complex 3D molecules, highlights the modern approach to synthesis where pre-fabricated, structurally rich units are employed. illinois.edu

Intermediate in the Synthesis of Chiral Compounds

The synthesis of single-enantiomer (chiral) compounds is crucial in fields like pharmaceuticals and agrochemicals, where biological activity is often stereospecific. 1-Octyn-3-ol, 3,6-dimethyl- possesses two stereocenters (at the C3 and C6 positions), making it an inherently chiral molecule. As such, it could serve as a valuable intermediate for transferring that chirality or for diastereoselective reactions that build further stereochemical complexity.

The asymmetric synthesis of the parent compound, 1-octyn-3-ol, is well-documented and provides insight into how such chiral intermediates are produced. orgsyn.org Methods often involve the asymmetric reduction of the corresponding ketone (1-octyn-3-one) using chiral reagents, such as those derived from α-pinene, to yield the alcohol with high enantiomeric purity. orgsyn.org These enantioenriched propargyl alcohols are versatile precursors for a variety of chiral products. nih.govnih.gov

| Method for Chiral Alcohol Synthesis | Reagent/Catalyst | Application |

| Asymmetric Reduction | B-3-pinanyl-9-borabicyclo[3.3.1]nonane | Synthesis of optically active 1-octyn-3-ol orgsyn.org |

| Asymmetric Cyclization | Chiral Amide Catalysts | Synthesis of chiral chroman-type products nih.gov |

| Asymmetric Selenolactonization | Bifunctional Organocatalysts | Preparation of chiral selenolactones from olefinic acids nih.gov |

Precursor for Natural Product Synthesis (e.g., Prostaglandin (B15479496) Analogs, Tricolorin A)

Natural product synthesis represents a significant benchmark for the utility of a chemical building block. While there is no specific evidence in the searched literature linking 1-Octyn-3-ol, 3,6-dimethyl- to the synthesis of Tricolorin A or prostaglandin analogs, the broader class of substituted 1-octyne (B150090) derivatives is highly relevant to this area.

A patent for the synthesis of novel prostaglandin analogues describes the use of various substituted 1-octynes as key precursors. google.com In these syntheses, a lithiated 1-alkyne reacts with a dimethyl aluminum chloride reagent to form an alkynylalane, which then reacts with a protected epoxycyclopentanol intermediate to install the characteristic lower side chain of the prostaglandin core structure. google.com The patent explicitly mentions derivatives such as (S)-1-octyn-3-ol and 3-methyl-(S)-1-octyn-3-ol, demonstrating the importance of this class of compounds in constructing these biologically active molecules. google.com

Role in Agrochemical and Semiochemical Research (e.g., pheromone intermediates, herbicide synthesis)

In agrochemical research, novel organic molecules are constantly being developed as herbicides, pesticides, and semiochemicals. Semiochemicals, which include pheromones, are chemicals used in insect communication and can be employed for pest monitoring or mating disruption. jaydevchemicals.com

While research on 1-Octyn-3-ol, 3,6-dimethyl- in this area is not documented, the structurally similar compound 1-octen-3-ol (B46169) is a well-known and widely studied semiochemical that acts as an attractant for many insect species. researchgate.net Propargyl alcohols like 1-octyn-3-ol and its derivatives often serve as key synthetic intermediates for producing the corresponding (Z)- or (E)-alkenes found in natural pheromones through stereoselective reduction of the alkyne. sigmaaldrich.comprayoglife.com

In the field of herbicide development, researchers continuously explore new molecular scaffolds to find compounds with high efficacy and crop safety. mdpi.com The synthesis of novel picolinic acid derivatives, for example, has led to the discovery of potent new herbicides. mdpi.com Although 1-Octyn-3-ol, 3,6-dimethyl- has not been specifically identified in this context, its unique structure could potentially be incorporated into new herbicidal candidates.

Potential in Advanced Materials Chemistry and Surface Modification

The application of 1-Octyn-3-ol, 3,6-dimethyl- in materials chemistry is not described in the available literature. However, related alkynol compounds have found niches in this field. For example, 3,6-Dimethyl-1-heptyn-3-ol is marketed as a high-purity silicone inhibitor. specialchem.com Such inhibitors function by moderating the cross-linking of vinyl and silicon-hydride components in silicone formulations, allowing for controlled curing times. specialchem.com

The terminal alkyne group in 1-Octyn-3-ol, 3,6-dimethyl- also presents potential for surface modification applications. Terminal alkynes are capable of undergoing reactions like hydrosilylation to bond with silicon surfaces or participating in "click" chemistry to attach to surfaces functionalized with azide (B81097) groups. While specific studies using this compound are absent, the modification of materials like poly-dimethyl-siloxane (PDMS) to alter surface properties such as hydrophilicity is an active area of research. researchgate.netresearchgate.net

Q & A

Q. What are the validated synthetic routes for 1-Octyn-3-ol, 3,6-dimethyl-?

Methodological Answer: The synthesis of 1-Octyn-3-ol, 3,6-dimethyl- can be achieved via TBS (tert-butyldimethylsilyl) protection of intermediates, hydroboration-oxidation, and palladium-catalyzed cross-coupling reactions. For example, a related compound, (E)-Phenylocten-3-ol, was synthesized from 1-Octyn-3-ol using TBS protection followed by hydroboration and cross-coupling . Similar strategies can be adapted by introducing methyl groups at positions 3 and 6 during intermediate steps. Key parameters include controlling reaction temperatures (e.g., −78°C for hydroboration) and optimizing catalyst loading (e.g., 5 mol% Pd(PPh₃)₄).

Q. How can researchers characterize 1-Octyn-3-ol, 3,6-dimethyl- using spectroscopic techniques?

Methodological Answer:

- GC-MS : The compound’s molecular ion peak (expected m/z ~142 for C₁₀H₁₈O) and fragmentation patterns (e.g., loss of –OH or methyl groups) can confirm its identity. For example, 1-Octyn-3-ol (C₈H₁₄O) showed a molecular ion at m/z 126 with retention time (RT) 13.661 min in GC-MS analysis .

- NMR : ¹H and ¹³C NMR spectra should reveal resonances for the alkyne proton (δ ~1.9–2.1 ppm), hydroxyl group (broad peak at δ ~1.5 ppm), and methyl groups (δ ~0.8–1.2 ppm) .

Q. What safety protocols are critical for handling 1-Octyn-3-ol, 3,6-dimethyl- in laboratory settings?

Methodological Answer:

- Storage : Store in sealed containers under inert gas (e.g., N₂) at ≤25°C, away from ignition sources .

- PPE : Use nitrile gloves, lab coats, and safety goggles. For spills, employ absorbent materials (e.g., vermiculite) and avoid direct skin contact .

- Engineering Controls : Ensure fume hoods with ≥100 ft/min airflow and install emergency showers/eye wash stations .

Advanced Research Questions

Q. How does the alkyne moiety in 1-Octyn-3-ol, 3,6-dimethyl- influence its reactivity in cross-coupling reactions?

Methodological Answer: The terminal alkyne group enables Sonogashira or Cadiot-Chodkiewicz couplings. However, steric hindrance from the 3,6-dimethyl groups may reduce reaction efficiency. For instance, in Pd-catalyzed cross-coupling, bulky substituents require higher catalyst loadings (e.g., 10 mol% Pd) or ligands like XPhos to enhance turnover . Kinetic studies (e.g., monitoring by in-situ IR) can quantify steric effects on reaction rates.

Q. What are the stability profiles of 1-Octyn-3-ol, 3,6-dimethyl- under varying pH and temperature conditions?

Methodological Answer:

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures (predicted >150°C based on similar alcohols) .

- pH Stability : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) in buffers (pH 1–13). Monitor by HPLC for byproducts like ketones (from oxidation) or alkenes (via alkyne hydration) .

Q. How can computational modeling predict the physicochemical properties of 1-Octyn-3-ol, 3,6-dimethyl-?

Methodological Answer:

- 3D Structure Optimization : Use DFT (e.g., B3LYP/6-311+G(d,p)) to calculate bond angles, dihedral strains, and electrostatic potentials. NIST provides validated 3D SD files for structural benchmarking .

- LogP Prediction : Software like ACD/Labs or EPI Suite estimates logP ~2.8, indicating moderate hydrophobicity. Compare with experimental HPLC-derived logP values .

Q. What contradictions exist in the literature regarding the compound’s spectroscopic data?

Methodological Answer: Discrepancies in mass spectral fragmentation (e.g., m/z 140 vs. 142) may arise from isomerization or impurities. For example, EPA/NIH data lists 1-Octyn-3-ol derivatives with m/z 140 (C₉H₁₆O) and 154 (C₁₀H₁₈O), highlighting the need for high-resolution MS (HRMS) to resolve ambiguities . Cross-validate with NMR coupling constants (e.g., J values for alkyne protons) to confirm structural assignments .

Q. How can researchers design experiments to study the compound’s role in fragrance or bioactive molecule synthesis?

Methodological Answer:

- Fragrance Applications : Use gas chromatography–olfactometry (GC-O) to identify odor thresholds. Compare with structurally related compounds like 1-Octen-3-yl acetate, which has established safety limits in fragrances .

- Bioactivity Screening : Test antioxidant potential via DPPH radical scavenging assays (IC₅₀) or cytotoxicity in cell lines (e.g., HepG2), referencing methods from phytochemical studies on similar alcohols .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.